molecular formula C18H20O3 B3052257 4-(4-(Benzyloxy)-3-methoxyphenyl)butan-2-one CAS No. 39886-78-7

4-(4-(Benzyloxy)-3-methoxyphenyl)butan-2-one

Cat. No.: B3052257
CAS No.: 39886-78-7
M. Wt: 284.3 g/mol
InChI Key: BWALMJLAEWUHEY-UHFFFAOYSA-N
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Description

“4-(4-(Benzyloxy)-3-methoxyphenyl)butan-2-one” is a chemical compound. It has a molecular weight of 178.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Multifunctional Supported Bimetallic Catalysts : A study by Morad et al. (2017) demonstrated the one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one, a related compound, from 4-methoxybenzyl alcohol using a multifunctional supported AuPd nanoalloy catalyst. This process involves dehydrogenation, aldol condensation, and hydrogenation steps (Morad et al., 2017).
  • Electrochemical Conversion : Bryan and Grimshaw (1997) explored the electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one at a nickel cathode, which is applicable to the electrochemical conversion of related compounds (Bryan & Grimshaw, 1997).

Fragrance Synthesis

  • Synthesis of Fragrant Compounds : Kuznetsov et al. (2015) conducted a study on the condensation of tetramethylenediethylenetetramine with derivatives of 4-phenylbutan-2-one, leading to fragrant compounds such as 1-benzyl-3,6-diazahomoadamantan-9-one (Kuznetsov et al., 2015).

Crystal Structure Analysis

  • Crystallographic Studies : The study of the crystal structure of related compounds, such as 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one by Wang Yong-jian (2010), provides insights into the structural characteristics of these compounds (Wang Yong-jian, 2010).

Chemical Reactions and Applications

  • Synthesis in Flow Using Micropacked Bed Reactors : Waldron et al. (2019) reported the synthesis of 4-(4-methoxyphenyl)butan-2-one in a telescoped flow system, showing advancements in reaction process technology (Waldron et al., 2019).
  • Manganese Peroxidase-Catalyzed Oxidative Degradation : Hwang et al. (2008) explored the MnP-catalyzed oxidation of vanillylacetone, a related compound, indicating potential applications in biochemical processes (Hwang et al., 2008).

Miscellaneous Applications

  • Identification and NMR Analysis : The identification and nuclear magnetic resonance (NMR) analysis of related compounds, as studied by Yu Shu-lin (2010), are crucial for understanding their chemical properties (Yu Shu-lin, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(3-methoxy-4-phenylmethoxyphenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-14(19)8-9-15-10-11-17(18(12-15)20-2)21-13-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWALMJLAEWUHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524374
Record name 4-[4-(Benzyloxy)-3-methoxyphenyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39886-78-7
Record name 4-[3-Methoxy-4-(phenylmethoxy)phenyl]-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39886-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Benzyloxy)-3-methoxyphenyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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